REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.[CH3:13][Mg]Cl>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8]([CH3:13])([OH:12])[CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
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reactant
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Smiles
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ClC1=NC=2CCCC(C2C=C1)=O
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Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
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C[Mg]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
addition
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Type
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CUSTOM
|
Details
|
40 minutes (0.46 ml, 1.4 mmol)
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Duration
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40 min
|
Type
|
CUSTOM
|
Details
|
60 minutes (0.46 ml, 1.4 mmol)
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
120 minutes (0.92 ml, 2.8 mmol)
|
Duration
|
120 min
|
Type
|
ADDITION
|
Details
|
At 1 hour after the final addition
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL)
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Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (30 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed sequentially with saturated aqueous sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes, linear gradient)
|
Name
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|
Type
|
product
|
Smiles
|
ClC1=NC=2CCCC(C2C=C1)(O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |